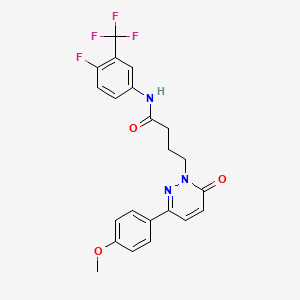
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H19F4N3O3 and its molecular weight is 449.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound's structure indicates the presence of fluorinated substituents which are known for their significant impact in drug design due to their unique effects on the physical, chemical, and biological properties of a molecule. Fluorinated functionalities, especially trifluoromethyl groups, are prominent in enhancing the stability and activity of pharmaceuticals. For instance, the review by (Thomas, 1969) emphasizes the role of trifluoromethyl (-CF3) substituents in antitubercular drug design, highlighting their potential to improve pharmacodynamic and pharmacokinetic properties. Similarly, a study on the fluoroalkylation reactions in aqueous media indicates that the inclusion of fluorine-containing functionalities can significantly influence the development of new pharmaceuticals by altering their molecular properties (Song et al., 2018).
Application in Disease Treatment and Drug Design
The compound's pyridazinone moiety, as indicated in related research, is associated with potent biological activity. For instance, pyridazinone compounds like ABT-963 are identified as selective cyclooxygenase (COX-2) inhibitors with significant potential in treating pain and inflammation associated with arthritis. These compounds have shown effectiveness in reducing prostaglandin production and edema, as well as bone loss and soft tissue destruction, implying their therapeutic potential in disease treatment (Asif, 2016).
Role in Neurological Diseases
The presence of specific chemical moieties in the compound suggests potential applications in neurological disease treatment. For instance, N-butylphthalide (NBP), a compound with a structural resemblance, has been shown to have diverse pharmacological effects in treating neurological diseases. NBP is known to improve microcirculation, protect mitochondrial function, and exhibit anti-inflammatory properties, indicating the compound's relevance in neurologic disease treatment (Chen et al., 2019).
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c1-32-16-7-4-14(5-8-16)19-10-11-21(31)29(28-19)12-2-3-20(30)27-15-6-9-18(23)17(13-15)22(24,25)26/h4-11,13H,2-3,12H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILJLTUFIERRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

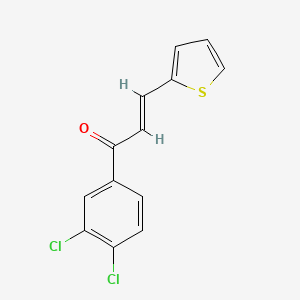
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
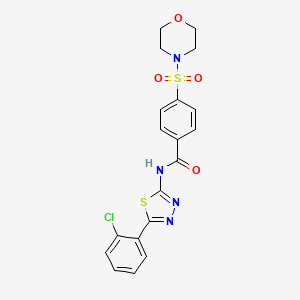
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)
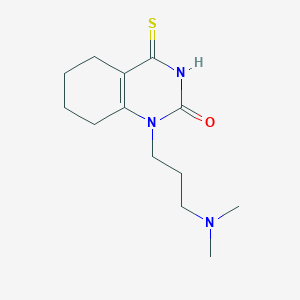
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)
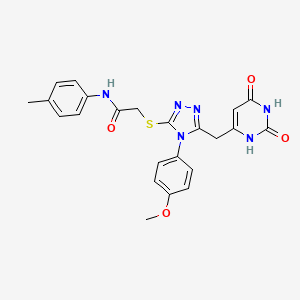
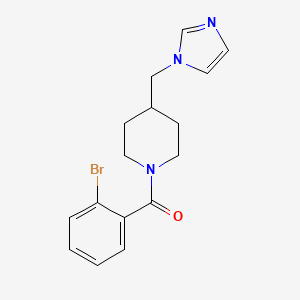
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)